molecular formula C5H2Cl3NO B583450 3,5,6-Trichloro-2-pyridinol-13C5 CAS No. 1330171-47-5

3,5,6-Trichloro-2-pyridinol-13C5

Cat. No. B583450
CAS RN: 1330171-47-5
M. Wt: 203.389
InChI Key: WCYYAQFQZQEUEN-CVMUNTFWSA-N
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Description

3,5,6-Trichloro-2-pyridinol-13C5, also known as TCPy, is a stable isotope-labeled form of the pesticide metabolite 3,5,6-Trichloro-2-pyridinol (TCP). It is a derivative of pyridine and contains three chlorine atoms and a hydroxyl group . This compound is widely used as a biomarker for assessing human exposure to chlorpyrifos and other organophosphate pesticides .


Synthesis Analysis

TCPy is a metabolite of the herbicide triclopyr and of the insecticides chlorpyrifos and chlorpyrifos-methyl . It can be obtained as a major degradation product of chlorpyrifos (CP), via treatment with the degrading bacteria Enterobacter B-14 .


Molecular Structure Analysis

The molecular formula of this compound is C5H2Cl3NO . It is a cyclic hydrocarbon, specifically a chlorinated version of 2-pyridone .


Chemical Reactions Analysis

Microbially-mediated mineralization is the primary degradative pathway for TCP . Both the hydrolytic-oxidative dechlorination pathway and the denitrification pathway might be involved in TCP biodegradation .


Physical And Chemical Properties Analysis

This compound is a white crystalline solid that is soluble in water and polar organic solvents . Its molecular weight is 215.43 g/mol .

Scientific Research Applications

Environmental Biomonitoring

3,5,6-Trichloro-2-pyridinol (TCPy) is a metabolite of chlorpyrifos, a pesticide, and it's commonly used in environmental studies to monitor pesticide exposure. Studies have consolidated urinary metabolite concentration measurements to identify trends and areas where further research is required. These measurements help in understanding the exposure of children to pesticides like chlorpyrifos and the factors impacting these exposures. The metabolite concentrations of TCPy, among others, showed temporal variability and provided limited evidence of pesticide applications, contributing to the understanding of pesticide exposure routes and intensities (Egeghy et al., 2011).

Bioremediation

The degradation of chlorpyrifos (CPF) and its primary metabolite TCPy has been a focal point of research due to their persistence in the environment. Bioremediation, a cost-effective and efficient method, has been studied extensively for degrading CPF and TCPy. It involves using microbial strains capable of degrading these chemicals. This method is especially crucial as the chlorine atoms released during the mineralization of TCPy can inhibit microbial proliferation. The review emphasizes the need for researching various microbial strains and the potential of combining bioremediation with techniques like photocatalytic biodegradation to treat recalcitrant pesticides (Bose, Kumar & Vo, 2021).

Synthetic Chemistry

TCPy and its isotopic variants are often involved in the synthesis of complex organic compounds. Research has extensively explored the use of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, which are precursors for pharmaceuticals and medicinal compounds. The review highlights various synthetic pathways and the role of catalysts in developing these complex structures (Parmar, Vala & Patel, 2023).

Occupational Toxicology

Research has also delved into defining environmental and biological reference values for plant pesticides, including TCPy. These studies are pivotal for environmental hygiene and occupational toxicology, ensuring the safety of populations exposed to pesticides. The reference values are particularly important for sensitive groups like children, emphasizing the need for detailed studies to understand the intake and exposure levels better (Aprea & Catenacci, 2003).

Mechanism of Action

Target of Action

The primary target of 3,5,6-Trichloro-2-pyridinol-13C5, a metabolite of the insecticides chlorpyrifos and chlorpyrifos-methyl , is the nervous system . It predominantly triggers neurotoxic effects , leading to an excess of acetylcholine in the synapse, resulting in hyperactivity, muscle spasms, and potentially paralysis, respiratory failure, and even death .

Mode of Action

This compound interacts with its targets by inhibiting acetylcholinesterase activity . This inhibition leads to an accumulation of acetylcholine in the synapse, causing overstimulation of the nervous system .

Biochemical Pathways

The degradation of this compound involves two possible metabolic pathways . The first is the hydrolytic-oxidative dechlorination pathway, and the second is the denitrification pathway . Both pathways are involved in the biodegradation of this compound by the strain Micrococcus luteus ML .

Pharmacokinetics

When ingested, inhaled, or absorbed dermally, this compound can be metabolized by cytochrome P450 enzymes . These enzymes cause this compound to undergo dearylation (oxidative ester cleavage) forming 3,5,6-trichloro-2-pyridinol and diethylthiophosphate .

Result of Action

The molecular and cellular effects of this compound’s action include cytotoxicity and estrogenic activity . It has been found to be more toxic than its parent compounds, chlorpyrifos and chlorpyrifos-methyl . In vitro assays using two mammalian cell lines (HEK293 and N2a) and a recombinant yeast have shown that this compound is cytotoxic and exhibits estrogenic activity .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. It is a highly toxic and refractory residue of both the insecticide chlorpyrifos and the herbicide triclopyr . It is listed as a mobile and persistent organic pollutant by the US Environmental Protection Agency (EPA) due to its high solubility in water and long half-life (65–360 days) . Moreover, this compound has a high antibacterial activity owing to the existence of three chloride atoms on the pyridinol ring .

Safety and Hazards

3,5,6-Trichloro-2-pyridinol-13C5 is moderately toxic by ingestion and skin contact . It has been classified as Acute Tox. 4 Oral - Aquatic Chronic 2 - Eye Dam. 1 .

properties

IUPAC Name

3,5,6-trichloro-(2,3,4,5,6-13C5)1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3NO/c6-2-1-3(7)5(10)9-4(2)8/h1H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYYAQFQZQEUEN-CVMUNTFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13C]([13C](=O)N[13C](=[13C]1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858512
Record name 3,5,6-Trichloro(~13~C_5_)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1330171-47-5
Record name 3,5,6-Trichloro(~13~C_5_)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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